Steroid sulfatase/17|A-HSD1-IN-3

Steroid Sulfatase Inhibition Dual Inhibitor Potency Estrogen-Dependent Disease

For researchers investigating estrogen-dependent diseases like endometriosis, single-target inhibitors often leave compensatory biosynthesis pathways unaddressed. Steroid sulfatase/17β-HSD1-IN-3 solves this by simultaneously blocking both STS and 17β-HSD1, the key enzymes in local estrogen activation. • Dual inhibitor: hSTS IC₅₀ = 27 nM; cellular activity IC₅₀ = 29 nM in T47D cells. • Low cytotoxicity at 20 μM, enabling extended in vitro treatment protocols. • Ideal tool compound for comparative studies against selective STS or 17β-HSD1 inhibitors.

Molecular Formula C19H17ClN2O5S
Molecular Weight 420.9 g/mol
Cat. No. B12391439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSteroid sulfatase/17|A-HSD1-IN-3
Molecular FormulaC19H17ClN2O5S
Molecular Weight420.9 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OS(=O)(=O)N)Cl
InChIInChI=1S/C19H17ClN2O5S/c1-12-5-3-4-6-16(12)22(2)19(23)18-10-9-17(26-18)14-8-7-13(11-15(14)20)27-28(21,24)25/h3-11H,1-2H3,(H2,21,24,25)
InChIKeyVJKAYNTYSBMZBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Steroid sulfatase/17β-HSD1-IN-3: Dual Inhibitor Overview


Steroid sulfatase/17β-HSD1-IN-3 (compound 19) is a dual inhibitor of steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) . It is a synthetic small molecule (CAS 2990549-76-1) belonging to a novel class of furan-based dual STS/17β-HSD1 inhibitors (DSHIs) [1]. The compound irreversibly inhibits human STS activity with an IC₅₀ of 27 nM in cell-free assays .

Dual STS/17β-HSD1 inhibition study fit
Irreversible enzyme inactivation context
Cellular target engagement (T47D) context

Steroid sulfatase/17β-HSD1-IN-3 vs. Single-Target Inhibitors


In estrogen-dependent diseases such as endometriosis, both STS and 17β-HSD1 contribute to local estrogen activation through distinct pathways [1]. Single-target inhibitors (e.g., selective STS inhibitors like Irosustat or selective 17β-HSD1 inhibitors) address only one arm of this activation cascade, potentially allowing compensatory estrogen production [2]. Steroid sulfatase/17β-HSD1-IN-3, as a dual inhibitor, simultaneously blocks both enzymatic steps, which is hypothesized to suppress local estrogen levels more effectively . The specific quantitative differences in target engagement and downstream functional effects relative to single-target alternatives are detailed in Section 3.

Target coverage gap

Single-target inhibitors (STS or 17β-HSD1) may leave compensatory estrogen activation unaddressed.

Pathway response mismatch

Dual inhibition profile may shift cellular estrogen suppression endpoints relative to selective agents.

Model context difference

Endometriosis-relevant models may show distinct responses to combined vs. single enzyme blockade.

Quantified Comparison of Steroid sulfatase/17β-HSD1-IN-3


hSTS Inhibitory Potency vs. IN-4

Steroid sulfatase/17β-HSD1-IN-3 (compound 19) demonstrates a 2.3-fold higher inhibitory potency against human steroid sulfatase (hSTS) compared to the structurally related dual inhibitor Steroid sulfatase/17β-HSD1-IN-4 (compound 37) . The irreversible inhibition mechanism is retained .

hSTS potency vs IN-4
Head-to-head
IC50 27 nM vs 63 nM (IN-4)
2.3-fold difference
Supports compound ranking in STS inhibition assays
Cell-free enzymatic conditions; absolute values require lab validation
Steroid Sulfatase Inhibition Dual Inhibitor Potency Estrogen-Dependent Disease

Cellular STS Inhibition in T47D Cells

In a cellular context using T47D human breast cancer cells, Steroid sulfatase/17β-HSD1-IN-3 irreversibly inhibits hSTS with an IC₅₀ of 29 nM . This cellular potency is comparable to its cell-free IC₅₀ (27 nM), indicating efficient cell permeability and target engagement. Data for Steroid sulfatase/17β-HSD1-IN-4 in this cellular assay is not available, preventing direct comparison; however, this establishes a baseline for evaluating cellular efficacy of dual inhibitors in this class.

Cellular STS activity
Assay context
IC50 29 nM (T47D cells)
Indicates cellular target engagement retention
Comparable to cell-free IC50; direct comparator data unavailable
Cellular Target Engagement T47D Cells Irreversible Inhibition

Cytotoxicity Profile in HEK-293 Cells

Steroid sulfatase/17β-HSD1-IN-3 exhibits low cytotoxicity, reducing HEK-293 cell growth by only 30% at a high concentration of 20 μM after 48 hours . While no direct comparator data is available, this data point defines a baseline safety window for the compound in a commonly used cell line, which is relevant for planning cellular studies.

Cytotoxicity window
Assay context
30% growth inhibition at 20 μM (HEK-293)
Cytotoxicity endpoint context for assay design
48 h exposure; verify in target cell model
Cytotoxicity HEK-293 Safety Window

Research Applications of Steroid sulfatase/17β-HSD1-IN-3


Dual Inhibition in Endometriosis Models

Given its potent dual inhibition profile (hSTS IC₅₀ = 27 nM) and demonstrated cellular activity (IC₅₀ = 29 nM in T47D cells), Steroid sulfatase/17β-HSD1-IN-3 is well-suited for in vitro experiments investigating the combined suppression of local estrogen biosynthesis in endometriosis-relevant cell lines . Its low cytotoxicity at high concentrations (20 μM) allows for extended treatment durations without significant confounding toxicity .

Comparison with Single-Target Inhibitors

Researchers aiming to dissect the relative contributions of STS and 17β-HSD1 to disease pathology can employ Steroid sulfatase/17β-HSD1-IN-3 as a tool compound for dual inhibition, contrasting its effects with those of selective STS inhibitors (e.g., Irosustat) or selective 17β-HSD1 inhibitors. This approach can validate the therapeutic hypothesis that simultaneous blockade of both enzymes is superior to single-target strategies [1].

Preclinical POC in Estrogen-Dependent Disease

Although in vivo pharmacokinetic data for Steroid sulfatase/17β-HSD1-IN-3 itself is not yet publicly available, the compound belongs to a class of furan-based dual inhibitors that have demonstrated suitable pharmacokinetic profiles for in vivo proof-of-principle studies in an endometriosis mouse model [2]. This suggests that Steroid sulfatase/17β-HSD1-IN-3 may be a candidate for similar in vivo investigations following formulation and PK characterization.

Application
Selection Property
Validation Focus
Endometriosis cell-model studies
Dual STS/17β-HSD1 inhibition
Cellular estrogen biosynthesis endpoints
Pathway comparison studies
Dual vs. single-target inhibition context
Compensatory pathway activation review
In vivo POC model exploration
Class-level PK profile context
Endometriosis mouse model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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